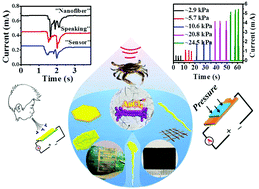Guiding growth orientation of two-dimensional Au nanocrystals with marine chitin nanofibrils for ultrasensitive and ultrafast sensing hybrids†
Journal of Materials Chemistry B Pub Date: 2017-11-24 DOI: 10.1039/C7TB02792C
Abstract
We demonstrate that marine chitin nanofibrils are able to modulate the growth direction of two-dimensional Au nanocrystals from nanoribbons, nanokites to nanosheets. The mechanism investigation reveals that deacetylation and exfoliation of chitin nanofibrils are essential to template directional growth of Au nanocrystals. The tight adhesion of chitin nanofibrils on the Au surface enables the design of functional hybrids as ultrafast and ultrasensitive responsive devices for humidity and pressure. Interestingly, the humidity responsive device shows an abrupt increase in resistance of up to 3 orders of magnitude with a tiny variation of relative humidity from 62% RH to 63% RH, and was capable of precisely sensing speech. As a conductive filler, only 0.09 vol% gold nanoribbons are able to append to tissue paper with a sheet resistance of up to 220 Ω sq−1, which can be used as a frequently-used pressure-sensing device. These sensing hybrids are highly promising in smart clothing and electronic skins.


Recommended Literature
- [1] A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs)†
- [2] Determination of biochemical parameters in human serum by near-infrared spectroscopy†
- [3] An enhanced synthesis of gold nanorods by the addition of Pluronic (F-127) via a seed mediated growth process
- [4] Correction: Recent advances in the methanol synthesis via methane reforming processes
- [5] Gas-liquid chromatographic determination of vitamin D in cod-liver oil
- [6] Uptake and depuration of carbon- and boron nitride-based nanomaterials in the protozoa Tetrahymena thermophila†
- [7] Nickel-catalyzed reductive defunctionalization of esters in the absence of an external reductant: activation of C–O bonds†
- [8] Homogeneous catalytic C(sp3)–H functionalization of gaseous alkanes
- [9] Preparation of benzylphosphonates via a palladium(0)-catalyzed cross-coupling of H-phosphonatediesters with benzyl halides. Synthetic and mechanistic studies†‡§
- [10] Activity and SO2 resistance of amorphous CeaTiOx catalysts for the selective catalytic reduction of NO with NH3: in situ DRIFT studies†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 2413-38-9
-
2-(Diethylamino)-ethyl acrylate
CAS no.: 2426-54-2
-
1,4-Bis(trifluoromethyl)benzene
CAS no.: 433-19-2
-
CAS no.: 371-41-5
-
CAS no.: 3270-25-5
-
CAS no.: 59-23-4
-
CAS no.: 3520-14-7
-
CAS no.: 2646-90-4









